6-chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one
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Description
6-chloro-3-(4-methoxybenzoyl)-2H-chromen-2-one, also known as CMBC, is a synthetic compound that belongs to the class of coumarin derivatives. This compound has attracted the attention of many researchers due to its potential applications in various fields, including medicine, agriculture, and chemistry.
Scientific Research Applications
Synthesis and Biological Activity
The study by Garazd et al. (2002) explored the synthesis of Mannich bases of substituted 7,8,9,10-tetrahydrobenzo[c]chromen-6-ones through condensation with substituted 1,1-diaminomethanes. This research highlighted the potential neuroleptic and tranquilizing activities of these compounds, marking a significant advancement in the understanding of their biological activities Garazd et al., 2002.
Molecular Docking and Structural Analysis
Sert et al. (2018) characterized a similar compound through various spectroscopic techniques and investigated its molecular geometry, Hirshfeld surface, and interactions with interleukin-6 (IL-6). This comprehensive study provides insights into the compound's structural and electronic properties, enhancing our understanding of its potential biological applications Sert et al., 2018.
Chemical Synthesis Advances
Bam and Chalifoux (2018) developed a regioselective synthesis method for 2,3-disubstituted chromen-4-one derivatives, showcasing the versatility of 2-methoxybenzoyl chlorides in chemical synthesis. This methodology opens new avenues for the efficient and selective production of chromen-2-one derivatives, highlighting the compound's significance in synthetic chemistry Bam & Chalifoux, 2018.
Ionic Liquids in Synthesis
Kemperman et al. (2006) demonstrated the use of ionic liquids in the synthesis of benzo[c]chromen-6-ones, presenting a faster and more environmentally friendly alternative to traditional methods. This research not only showcases the compound's importance in organic synthesis but also contributes to the development of greener chemical processes Kemperman et al., 2006.
Review on Synthetic Protocols
Mazimba (2016) reviewed synthetic procedures for 6H-benzo[c]chromen-6-ones, underscoring their pharmacological importance and the need for efficient synthetic methods. This review offers a comprehensive overview of the current methodologies, highlighting the compound's significance in the development of pharmacologically active agents Mazimba, 2016.
properties
IUPAC Name |
6-chloro-3-(4-methoxybenzoyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO4/c1-21-13-5-2-10(3-6-13)16(19)14-9-11-8-12(18)4-7-15(11)22-17(14)20/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUGGVGZPWJZGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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